Allicin-d10

Description

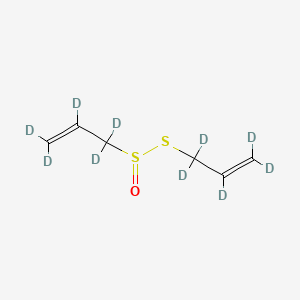

Structure

3D Structure

Properties

Molecular Formula |

C6H10OS2 |

|---|---|

Molecular Weight |

172.3 g/mol |

IUPAC Name |

1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene |

InChI |

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |

InChI Key |

JDLKFOPOAOFWQN-URTNXKOFSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])SS(=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H] |

Canonical SMILES |

C=CCSS(=O)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Allicin-d10 Synthesis and Purification: A Technical Guide for Bioanalytical Applications

Abstract

This technical guide outlines the total chemical synthesis and purification of Allicin-d10 (S-allyl-d5-prop-2-ene-d5-1-sulfinothioate), a stable isotope-labeled internal standard critical for the accurate mass spectrometric quantification of allicin in biological matrices. Due to the inherent instability of the thiosulfinate pharmacophore, this protocol emphasizes "cold-chain" chemical handling, specific oxidant selection to minimize over-oxidation to alliin-d10 or sulfones, and a validated semi-preparative HPLC purification strategy.

Part 1: Strategic Overview & Retrosynthetic Analysis

The Challenge of Allicin-d10

Allicin is chemically fragile, susceptible to first-order degradation into vinyldithiins and ajoene via Cope elimination and polymerization. The introduction of deuterium (d10) provides a mass shift of +10 Da, ideal for LC-MS/MS assays, but does not significantly mitigate the molecule's thermal instability. Therefore, the synthesis strategy must prioritize:

-

Rapid Oxidation: Using high-activity catalysts to minimize reaction time.

-

Acid Removal: Immediate neutralization of the reaction matrix, as acid catalyzes thiosulfinate decomposition.

-

Cryogenic Processing: Maintaining temperatures

C during workup.

Retrosynthetic Logic

The synthesis follows a biomimetic oxidation route, but bypasses the enzymatic (alliinase) pathway to ensure full isotope incorporation. The core strategy involves the chemical oxidation of fully deuterated Diallyl Disulfide (DADS-d10).

Pathway:

-

Precursor Assembly: Nucleophilic substitution of Allyl bromide-d5 with in situ generated sodium disulfide.

-

Core Oxidation: Selective oxidation of DADS-d10 using the Formic Acid/H

O

Caption: Retrosynthetic pathway for Allicin-d10. The critical step is the controlled oxidation of DADS-d10 to prevent over-oxidation or degradation.

Part 2: Step-by-Step Experimental Protocol

Phase 1: Synthesis of Diallyl Disulfide-d10 (DADS-d10)

Objective: Create the symmetric disulfide backbone with full deuterium incorporation.

Reagents: Allyl bromide-d5 (≥98 atom % D), Sodium sulfide nonahydrate (Na

-

Preparation of Disulfide Reagent:

-

In a round-bottom flask, dissolve Na

S -

Add elemental sulfur (3.2 g, 100 mmol).

-

Heat to 50°C with vigorous stirring for 1 hour until the sulfur dissolves and the solution turns dark yellow/orange (formation of Na

S -

Note: Cool to room temperature before proceeding.

-

-

Coupling Reaction:

-

Add TBAB (1.6 g, 5 mmol) as a phase transfer catalyst.

-

Add Allyl bromide-d5 (25 g, ~200 mmol) dissolved in 50 mL DCM.

-

Stir vigorously at room temperature for 2 hours. The reaction is biphasic; high shear stirring is essential.

-

-

Workup:

-

Separate the organic layer.[1]

-

Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous MgSO

. -

Concentrate under reduced pressure (Rotavap bath < 30°C).

-

Yield: Expect ~80% yield of crude DADS-d10 (yellow oil). Purity is typically sufficient for the next step, but distillation (bp ~80°C at 50 mbar) can be performed if higher purity is required.

-

Phase 2: Oxidation to Allicin-d10

Objective: Selective S-oxidation without cleaving the disulfide bond.

Reagents: Crude DADS-d10, Formic Acid (98%), Hydrogen Peroxide (30%), NaHCO

-

Reaction Setup:

-

Dissolve DADS-d10 (2.0 g, 13 mmol) in 5 mL of Formic Acid in a reaction vessel.

-

Cool immediately to 0°C in an ice bath. Temperature control is non-negotiable here.

-

-

Oxidation:

-

Quench & Extraction (The "Cold Chain"):

-

Quench the reaction by adding 25 mL of ice-cold distilled water.

-

Extract immediately with DCM (3 x 20 mL).

-

Critical Step: Wash the combined organic layers with saturated NaHCO

(aq) until the aqueous phase is pH neutral (~pH 7). Residual formic acid will rapidly degrade the product during concentration. -

Wash with brine, dry over MgSO

(keep cold), and filter.

-

-

Concentration:

-

Evaporate solvent under high vacuum at < 20°C . Do not heat the water bath. Obtain a yellow, pungent oil.

-

Part 3: Purification & Validation

Purification Strategy: Semi-Preparative HPLC

Flash chromatography on silica gel is possible (Hexane:EtOAc 2:1) but often leads to on-column degradation. Reverse-phase HPLC is superior for stability.

Protocol:

-

Column: C18 Semi-preparative (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).

-

Mobile Phase: Isocratic Methanol : Water (50 : 50).[8]

-

Flow Rate: 2.0 - 5.0 mL/min (system dependent).

-

Detection: UV at 220 nm (thiosulfinate absorption) or 254 nm.

-

Collection: Collect the major peak (typically elutes ~8-12 min depending on flow).

-

Post-Run: Extract fractions with diethyl ether or DCM, dry, and concentrate in vacuo at low temperature.

Caption: Purification workflow emphasizing acid removal and low-temperature handling to preserve the thiosulfinate structure.

Analytical Validation[4][9]

| Technique | Parameter | Expected Result for Allicin-d10 |

| HPLC-UV | Purity | > 95% (Peak area at 220 nm) |

| LC-MS/MS | Precursor Ion | [M+H]+ = 173.0 (vs 163.0 for native) |

| Fragmentation | Characteristic loss of allyl-d5 sulfenic acid | |

| 1H NMR | Proton Signals | Silent (or < 2% residual H signals at 5.9, 5.3, 3.7 ppm) |

| 13C NMR | Carbon Signals | Multiplets (due to C-D coupling) slightly upfield from native shifts (133, 119, 35 ppm) |

Part 4: Storage and Stability[10][11][12]

-

Solvent: Store as a dilute solution (approx. 10 mg/mL) in Methanol or Ethyl Acetate . Avoid storing as a neat oil (explosive decomposition risk).

-

Temperature: -80°C is required for long-term stability (> 3 months). At -20°C, degradation is measurable within weeks.

-

pH: Ensure the storage matrix is strictly neutral or slightly acidic (pH 4-5). Alkaline conditions cause immediate destruction.

References

-

Albrecht, F. et al. (2017). "An Optimized Facile Procedure to Synthesize and Purify Allicin."[1] Molecules, 22(6), 929.

-

Lawson, L. D. & Wang, Z. J. (2001). "Low-Allicin Garlic Products: Exemption from the USP Allicin Release Standard." Planta Medica, 67, 13-18.

-

Arzanlou, M. et al. (2015). "Purification of Allicin From Garlic Extract Using Semi-Preparative High Performance Liquid Chromatography." Jundishapur Journal of Microbiology, 8(5).

-

Fujisawa, H. et al. (2008). "Biological and chemical stability of garlic-derived allicin." Journal of Agricultural and Food Chemistry, 56(11), 4229-4235.

-

Yuan, Y. et al. (2006).[9][10] "Synthesis of diallyl disulfide by phase transfer catalysis." Synthetic Communications, 36, 3085–3090.

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Chemical analysis of Alliin-Rich Allium sativum (Garlic) extract and its safety evaluation in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. scispace.com [scispace.com]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. orbi.uliege.be [orbi.uliege.be]

Deuterium labeled allicin for research purposes

Technical Guide: Synthesis and Application of Deuterium-Labeled Allicin (Allicin-d )

Executive Summary

Allicin (diallyl thiosulfinate) is the primary bioactive organosulfur compound in crushed garlic (Allium sativum), exhibiting potent antimicrobial and cardiovascular properties. However, its inherent instability and reactivity with thiol-containing proteins make it a challenging analyte for pharmacokinetic (PK) and mechanistic studies.

Deuterium-labeled Allicin (Allicin-d

Part 1: Strategic Rationale for Deuteration

Mass Spectrometry Normalization

In LC-MS/MS, Allicin is prone to in-source fragmentation and adduct formation (e.g.,

-

Ion Suppression: Co-eluting matrix components affecting ionization efficiency.

-

Extraction Recovery: Loss of analyte during liquid-liquid extraction (LLE).

Metabolic Tracing (The Kinetic Isotope Effect)

Deuterium substitution at the allylic positions (

Part 2: Chemical Synthesis Protocol

Safety Warning: Allicin is a potent irritant and lachrymator. All procedures must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.

Retrosynthetic Analysis

Allicin is synthesized via the oxidation of Diallyl Disulfide (DADS).[1][2][3][4][5] Therefore, the synthesis of Allicin-d

Precursor Sourcing:

-

Starting Material: Allyl bromide-d

or Allyl chloride-d -

Reagent: Sodium disulfide (

).

Step-by-Step Synthesis Workflow

Phase A: Synthesis of Diallyl Disulfide-d

(DADS-d

)

-

Preparation: In a 3-neck round bottom flask under

atmosphere, dissolve sodium sulfide nonahydrate ( -

Alkylation: Cool to 0°C. Add Allyl bromide-d

(2 equivalents) dropwise over 30 minutes. -

Reaction: Stir at room temperature for 2 hours.

-

Extraction: Extract with diethyl ether (

). Dry organic layer over -

Purification: Distill under reduced pressure (vacuum distillation) to isolate pure DADS-d

.-

Checkpoint: Verify purity via GC-MS (Target Mass: ~156 Da).

-

Phase B: Oxidation to Allicin-d

(The Lawson Method)

We utilize the hydrogen peroxide/formic acid method due to its "green" profile and high yield compared to mCPBA oxidation.

-

Catalyst Formation: Mix Formic Acid (5 mL) with DADS-d

(2 g, ~13 mmol) in a reaction vessel. Stir at 0°C (Ice Bath) for 5 minutes. -

Oxidation: Slowly add 30% Hydrogen Peroxide (

) (1.1 equivalents) dropwise.-

Critical Control: Temperature must remain

to prevent over-oxidation to sulfones.

-

-

Incubation: Stir at 0–4°C for 3–4 hours.

-

Quenching: Add cold distilled water (25 mL) to stop the reaction.

-

Extraction: Extract immediately with Dichloromethane (DCM) (

). -

Neutralization: Wash the DCM layer with 5%

(cold) to remove residual acid. Acidic conditions accelerate degradation. -

Drying: Dry over anhydrous

and evaporate solvent at < 30°C under vacuum.

Result: A yellowish oil containing Allicin-d

Part 3: Visualization of Synthesis & Metabolism

The following diagram illustrates the synthesis pathway and the competing degradation pathways that researchers must mitigate.

Figure 1: Synthesis route from deuterated precursors and subsequent metabolic/degradation fates.

Part 4: Analytical Validation & Quality Control

LC-MS/MS Transitions

For quantitative bioanalysis, Multiple Reaction Monitoring (MRM) is required. The deuterated standard shifts the mass by +10 Da.

| Analyte | Precursor Ion | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Allicin (Native) | 163.0 | 73.0 (Allyl-S | 99.0 | 15–20 |

| Allicin-d | 173.0 | 78.0 (Allyl-d | 104.0 | 15–20 |

Note: Allicin also forms strong silver adducts

Stability & Storage (The "Self-Validating" System)

Allicin is thermodynamically unstable. A protocol is only valid if it accounts for degradation.

-

Storage: Pure Allicin-d

must be stored at -80°C in non-polar solvents (e.g., Hexane) or acidic aqueous buffers (pH 4.5–5.0). -

Half-life:

-

At 20°C (Water): ~30 days.

-

At 37°C (Blood/Plasma): < 5 minutes (rapid reaction with proteins).

-

-

QC Rule: Always run a "System Suitability" injection of the standard immediately before the biological sample batch. If the DADS-d

peak (degradation product) exceeds 5% of the Allicin-d

Part 5: Application in Bioassays

When using Allicin-d

-

Sample Prep: Quench biological samples (cells/plasma) with acidic precipitant (e.g., 1% Formic Acid in Acetonitrile) immediately. Neutral pH allows Allicin to react with proteins artificially during extraction.

-

Spiking: Add Allicin-d

after the initial quench but before extraction to track recovery losses. -

Data Interpretation: Calculate the ratio of Area

/ Area

References

-

Lawson, L. D., & Wang, Z. J. (2001). Low Allicin Release from Garlic Supplements: A Major Problem Due to the Sensitivities of Alliinase Activity. Journal of Agricultural and Food Chemistry, 49(5), 2545–2553. Link

-

Albrecht, F., Leontiev, R., Jacob, C., & Slusarenko, A. J. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin.[1] Molecules, 22(5), 770.[5] Link

-

Ilić, D. P., et al. (2011). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. Facta Universitatis, Series: Physics, Chemistry and Technology, 9(1), 9-20. Link

-

Vlase, L., et al. (2010). Rapid and simple analysis of allicin in Allium species by LC-CIS-MS/MS.[6] Studia Universitatis Babes-Bolyai Chemia. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Facile Procedure to Synthesize and Purify Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized Facile Procedure to Synthesize and Purify Allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Physical Characteristics and Analytical Applications of Crystalline Allicin-d10

A Technical Guide on Isotopic Stabilization, Complexation, and LC-MS/MS Quantification

Executive Summary

Allicin (diallyl thiosulfinate) is the primary bioactive organosulfur compound derived from Allium sativum (garlic). While highly valued for its antimicrobial and antineoplastic properties, its inherent chemical instability presents a severe bottleneck for rigorous pharmacokinetic (PK) and metabolic profiling[1]. To circumvent this, analytical chemists rely on (C₆D₁₀OS₂), a stable deuterium-labeled analog, as an internal standard (IS) for mass spectrometry[2],[3].

However, pure Allicin-d10, much like its unlabeled counterpart, exists as an unstable, oily liquid at standard temperature and pressure (STP)[1]. Achieving a "crystalline" state is a critical requirement for long-term storage, precise gravimetric weighing, and reproducible dosing. This whitepaper elucidates the physical characteristics of Allicin-d10 and provides a comprehensive, field-proven methodology for engineering crystalline Allicin-d10 via host-guest inclusion complexation[4].

Fundamental Physical Characteristics

The substitution of ten protium atoms with deuterium in the allyl moieties of allicin introduces subtle but analytically crucial physical changes. The kinetic isotope effect (KIE) marginally increases the activation energy required for the degradation of the allyl groups, though the central thiosulfinate bond (-S(O)-S-) remains highly susceptible to nucleophilic attack and thermal degradation[1].

Table 1: Comparative Physical Properties of Allicin vs. Allicin-d10

| Property | Unlabeled Allicin | Allicin-d10 |

| Molecular Formula | C₆H₁₀OS₂ | C₆D₁₀OS₂ |

| Molecular Weight | 162.26 g/mol | 172.33 g/mol |

| Physical State (STP) | Oily, slightly yellow liquid | Oily, slightly yellow liquid (Neat) |

| Density | ~1.112 g/cm³ | ~1.18 g/cm³ (Estimated due to D-substitution) |

| Melting Point | < 25 °C | < 25 °C |

| Stabilized State | Cryogenic crystal / Lyophilized | Crystalline β-CD inclusion complex |

| Primary Analytical Use | Bioactive research | Internal Standard (IS) for LC-MS/MS |

Data synthesized from [3] and standard organosulfur chemical references.

The Mechanics of the "Crystalline" State

Because neat Allicin-d10 degrades rapidly into diallyl disulfide (DADS) and other polysulfides within hours at room temperature[1], isolating it as a pure crystal is thermodynamically unfavorable outside of strict cryogenic conditions (e.g., precipitation in methanol at -80°C).

To achieve a stable, room-temperature crystalline powder, researchers employ co-precipitation with β-cyclodextrin (β-CD) [4].

The Causality of Complexation: β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic cavity. When Allicin-d10 is introduced to β-CD in a polar solvent, the deuterated allyl groups enter the hydrophobic cavity. This steric shielding protects the fragile thiosulfinate core from aqueous hydrolysis and thermal breakdown, transforming the volatile oil into a stable, slightly crystalline powder with significantly reduced odor[4].

Experimental Protocol: Engineering Crystalline Allicin-d10

The following protocol outlines the co-precipitation method to synthesize a self-validating crystalline Allicin-d10 inclusion complex[4].

Phase 1: Preparation of Reagents

-

Solvent Selection: Prepare a 20% ethanol/water solution.

-

Causality: Allicin-d10 is rapidly degraded in pure water or low-polarity solvents (like hexane). A 20% ethanol solution provides the optimal dielectric constant to maintain allicin stability while allowing β-CD dissolution[4].

-

-

Molar Ratio Calculation: Weigh β-CD and Allicin-d10 to achieve an exact 1:1 molar ratio (e.g., 1.135 g of β-CD to 172.3 mg of Allicin-d10).

Phase 2: Co-Precipitation Workflow

-

Dissolution: Dissolve the β-CD in the 20% ethanol solution at 25°C under continuous magnetic stirring until the solution is completely clear.

-

Integration: Slowly titrate the neat Allicin-d10 oil into the β-CD solution.

-

Kneading/Stirring: Maintain continuous stirring at 25°C for 24 hours.

-

Causality: The thermodynamic equilibrium of host-guest inclusion requires extended kinetic energy to ensure maximum encapsulation efficiency (EE).

-

-

Crystallization: Transfer the solution to a lyophilizer or allow it to evaporate slowly over 2-3 days in a dark, temperature-controlled vacuum desiccator. The resulting precipitate is a slightly crystalline, white powder[4].

Phase 3: Self-Validating System (Quality Control)

-

Verification: To ensure the product is a true crystalline inclusion complex and not merely a physical mixture, perform Differential Scanning Calorimetry (DSC). A successful complex will show the disappearance of the endothermic melting peak of pure Allicin-d10 and a shift in the β-CD dehydration peak, confirming a new crystalline lattice structure.

Thermodynamic stabilization pathway of Allicin-d10 via β-cyclodextrin inclusion complexation.

Analytical Application: LC-MS/MS Quantification

The primary utility of crystalline Allicin-d10 is its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

Workflow and Causality: When quantifying endogenous allicin in biological matrices (e.g., plasma, tissue homogenates), matrix effects can cause severe ion suppression or enhancement in the electrospray ionization (ESI) source. By spiking the sample with a known concentration of reconstituted crystalline Allicin-d10, researchers create a self-correcting analytical system.

Because Allicin-d10 shares the exact physicochemical properties (lipophilicity, pKa) as unlabeled allicin, it co-elutes perfectly on a reverse-phase UHPLC column. However, the mass spectrometer easily distinguishes the two based on the +10 Da mass shift of the precursor ion. The ratio of the unlabeled allicin peak area to the Allicin-d10 peak area provides a highly accurate, matrix-independent quantification[2].

Pharmacokinetic quantification workflow utilizing Allicin-d10 as an internal standard.

Conclusion

The physical transformation of Allicin-d10 from a volatile, unstable oil into a stable, crystalline inclusion complex represents a critical intersection of supramolecular chemistry and analytical science. By employing β-cyclodextrin co-precipitation, researchers can effectively mask the reactive thiosulfinate core, ensuring the isotopic standard remains intact for rigorous LC-MS/MS applications. This methodology not only guarantees the trustworthiness of pharmacokinetic data but also establishes a reproducible standard for future organosulfur research.

References

-

Title: Allicin-D10 (Internal Standard) Source: Veeprho Pharmaceuticals URL: [Link]

-

Title: PubChem Compound Summary for CID 162642119, Allicin-d10 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Allicin (Physical Properties and Instability) Source: Wikipedia, The Free Encyclopedia URL: [Link]

-

Title: Enhancing Solubility and Stability of Allicin via β-Cyclodextrin Inclusion Complex Source: Palestinian Medical and Pharmaceutical Journal (An-Najah National University) URL: [Link]

Sources

A Technical Guide to High-Purity Allicin-d10 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity deuterated allicin (Allicin-d10), a critical internal standard for advanced analytical and pharmacokinetic studies. Herein, we explore the significance of Allicin-d10 in research, detail the specifications of commercially available sources, and offer guidance on selecting the appropriate material for your experimental needs.

The Indispensable Role of Allicin-d10 in Modern Research

Allicin, a reactive organosulfur compound derived from garlic (Allium sativum), is renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cardioprotective properties.[1][2][3] However, the inherent instability and reactivity of allicin present significant challenges for its accurate quantification in complex biological matrices.[4]

This is where deuterated allicin (Allicin-d10) becomes an invaluable tool. As a stable isotope-labeled (SIL) internal standard, Allicin-d10 exhibits nearly identical chemical and physical properties to its unlabeled counterpart.[5] This allows it to be spiked into samples at a known concentration, co-eluting with the endogenous allicin during chromatographic separation and co-ionizing during mass spectrometric detection. The distinct mass difference between Allicin-d10 and native allicin enables precise and accurate quantification, effectively compensating for matrix effects and variations in sample preparation and instrument response.[6] This makes high-purity Allicin-d10 essential for:

-

Pharmacokinetic (PK) and Bioavailability Studies: Accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of allicin and its metabolites.

-

Metabolic Research: Elucidating the metabolic pathways of allicin in biological systems.

-

Therapeutic Drug Monitoring (TDM): Ensuring precise dosing and monitoring of potential allicin-based therapeutics.[6]

-

Food Science and Nutraceutical Analysis: Quantifying allicin content in garlic-based products and supplements.

Commercial Suppliers of High-Purity Allicin-d10

A comprehensive survey of the market has identified several key suppliers of high-purity Allicin-d10 for research purposes. The following table summarizes their product offerings and available technical specifications.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity | Formulation | Storage |

| Veeprho Pharmaceuticals | Allicin-D10 | DVE0073 | Information not publicly available; request quote for details. | Information not publicly available; request quote for details. | Neat (assumed) | Information not publicly available; request quote for details. |

| Santa Cruz Biotechnology, Inc. | Allicin-d10 | sc-219495 | Information not publicly available; refer to Certificate of Analysis.[7] | Information not publicly available; refer to Certificate of Analysis.[7] | Neat (assumed) | Information not publicly available; refer to Certificate of Analysis.[7] |

| LGC Standards (distributor for Toronto Research Chemicals) | Allicin (90%)-d10 | TRC-A543502 | ~90% | Information not publicly available. | Neat (assumed) | Information not publicly available. |

Note: The information provided in this table is based on publicly available data from the suppliers' websites. For the most accurate and up-to-date specifications, including lot-specific purity and isotopic enrichment, it is imperative to request a Certificate of Analysis (CoA) from the respective supplier.

Selecting a High-Purity Allicin-d10 Supplier: A Researcher's Checklist

The selection of a suitable Allicin-d10 supplier is a critical step that can significantly impact the reliability and reproducibility of experimental data. The following checklist outlines key considerations for researchers and drug development professionals:

Purity and Isotopic Enrichment: The Cornerstones of Accuracy

-

Chemical Purity: This refers to the percentage of the desired compound (Allicin-d10) in the product, exclusive of any isotopic variants or other chemical impurities. Look for suppliers that provide a high chemical purity, ideally ≥98%, as confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the labeled isotope (deuterium) at the designated positions within the molecule. For Allicin-d10, a high isotopic purity (e.g., >99 atom % D) is crucial to minimize any potential interference from partially labeled or unlabeled species, which could compromise the accuracy of quantification.

The Importance of Comprehensive Documentation: Certificate of Analysis (CoA)

A detailed Certificate of Analysis is a non-negotiable requirement when procuring a high-purity analytical standard. A comprehensive CoA should include:

-

Compound Identity Confirmation: Data from techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to confirm the chemical structure of Allicin-d10.

-

Chemical Purity Assessment: A chromatogram (e.g., from HPLC or GC) with the calculated purity value.

-

Isotopic Purity Data: Mass spectrometry data indicating the isotopic distribution and the calculated isotopic enrichment.

-

Lot Number and Date of Analysis: Essential for traceability and quality control.

Formulation and Availability

Consider the formulation of the Allicin-d10 standard. While often supplied as a neat (undiluted) material, some suppliers may offer it as a solution in a specified solvent. The choice of formulation will depend on your specific experimental workflow and the compatibility with your analytical methods. Additionally, confirm the available quantities and typical lead times to ensure a consistent supply for your research needs.

The Synthesis and Purification of Allicin-d10: A Glimpse into the Chemistry

While commercial suppliers typically do not disclose their proprietary synthesis and purification methods, the scientific literature provides insights into the general approaches for preparing deuterated allicin. The synthesis of Allicin-d10 is a multi-step process that requires careful control of reaction conditions to achieve high isotopic enrichment and chemical purity.

A common synthetic route involves the oxidation of deuterated diallyl disulfide (DADS-d10). The deuterated precursor, DADS-d10, can be synthesized from deuterated allyl bromide.

Figure 1. A generalized synthetic pathway for Allicin-d10.

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. This is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Quality Control of Allicin-d10

Upon receiving a new batch of Allicin-d10, it is prudent to perform in-house quality control to verify its identity and purity.

Objective: To confirm the identity and assess the purity of a commercial Allicin-d10 standard.

Materials:

-

Allicin-d10 standard

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

HPLC system with a C18 column

-

Appropriate deuterated and non-deuterated solvents (e.g., acetonitrile, water, methanol)

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the Allicin-d10 standard.

-

Dissolve it in a suitable solvent (e.g., deuterated methanol) to a known concentration.

-

Prepare a series of dilutions for analysis.

-

-

Mass Spectrometry Analysis:

-

Infuse a diluted sample directly into the mass spectrometer or analyze via LC-MS.

-

Acquire a high-resolution mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ or other appropriate molecular ion corresponding to the exact mass of Allicin-d10 (C₆D₁₀OS₂).

-

Analyze the isotopic pattern to confirm the level of deuterium incorporation.

-

-

-

HPLC-UV Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Run a gradient elution method suitable for the separation of allicin and related compounds.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~254 nm).

-

Data Analysis:

-

Determine the retention time of the main peak and compare it to any available reference data.

-

Calculate the chemical purity by integrating the peak area of Allicin-d10 relative to the total area of all peaks in the chromatogram.

-

-

Figure 2. A typical workflow for the quality control of a new Allicin-d10 standard.

Conclusion

High-purity Allicin-d10 is an indispensable tool for researchers engaged in the study of allicin's pharmacology, metabolism, and quantification. The selection of a reliable commercial supplier that provides comprehensive documentation and a high-quality product is paramount to the success of these research endeavors. By carefully evaluating the chemical and isotopic purity, and by performing in-house quality control, researchers can ensure the accuracy and reliability of their experimental results, ultimately advancing our understanding of this potent natural compound.

References

-

Veeprho Pharmaceuticals. Allicin-D10. [Link]

-

Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2014). Allicin: chemistry and biological properties. Molecules, 19(8), 12591–12618. [Link]

- Martins, N., Petropoulos, S., & Ferreira, I. C. F. R. (2016). Chemical composition and bioactive compounds of garlic (Allium sativum L.) as affected by processing. Food Chemistry, 201, 1-11.

- Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.

-

Lawson, L. D., & Hunsaker, S. M. (2018). Allicin Bioavailability and Bioequivalence from Garlic Supplements and Garlic Foods. Nutrients, 10(7), 812. [Link]

-

PubChem. Allicin-d10. [Link]

-

Bacharach, E., & Gurevitch, J. (2016). The Effects of Allicin, a Reactive Sulfur Species from Garlic, on a Selection of Mammalian Cell Lines. Antioxidants, 6(1), 2. [Link]

- Lachmann, G., Lorenz, D., Radeck, W., & Steiper, M. (1994). [The pharmacokinetics of the S35 labeled labeled garlic constituents alliin, allicin and vinyldithiine]. Arzneimittel-Forschung, 44(6), 734–743.

-

Allicin Pharm. Garlic Extract Allicin Manufacture, Supplier, Vender. [Link]

-

Leontiev, R., Hohaus, N., Jacob, C., Gruhlke, M. C., & Slusarenko, A. J. (2018). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules, 23(5), 1047. [Link]

- Block, E., Dane, A. J., Thomas, S., & Lin, J. (2017). Allicin: The Odor of Freshly Crushed Garlic.

- Ilić, D. P., Nikolić, V. D., Nikolić, L. B., Stanković, M. Z., Stanojević, L. P., & Cakić, M. D. (2011). Allicin and related compounds: biosynthesis, synthesis and pharmacological activity. Phytotherapy Research, 25(11), 1579–1588.

- Block, E. (1985). The chemistry of garlic and onions. Scientific American, 252(3), 114–119.

-

Cavallito, C. J., & Bailey, J. H. (1944). Allicin, the antibacterial principle of Allium sativum. I. Isolation, physical properties and antibacterial action. Journal of the American Chemical Society, 66(11), 1950–1951. [Link]

-

Sharifi-Rad, J., Catalkaya, G., Yilmaz, Y. B., & Çolak, M. (2020). Allicin, an Antioxidant and Neuroprotective Agent, Ameliorates Cognitive Impairment. Molecules, 25(24), 5897. [Link]

-

Shang, A., Cao, S., Xu, X., Gan, R., Tang, G., Kuang, W., ... & Li, H. (2019). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Foods, 8(7), 246. [Link]

-

American Chemical Society. (2024, October 7). Allicin. [Link]

- Ginter, E., & Simko, V. (2016). Garlic (Allium sativum L.) and its products in prevention of cardiovascular diseases. Bratislavske lekarske listy, 117(9), 513–518.

- Block, E., & Calvey, E. M. (1988). The chemistry of garlic and onions.

-

PubChem. Allicin. [Link]

-

González-Ramírez, M., & Pedraza-Chaverri, J. (2022). Allicin on Cardiovascular Diseases. Encyclopedia.pub. [Link]

- eBay. 180,000 mcg Stabilized Allicin Capsules - Vegetarian, Gluten-Free Formula.

-

NatureWise. Allicin Garlic Tablets. [Link]

-

Biogenique. Garlic Allicin. [Link]

- Gruhlke, M. C., & Slusarenko, A. J. (2012). The biology of garlic. The Plant Journal, 72(5), 713–724.

-

Cima Science. Garlic Extract Supplier, Allicin & Alliin Powder. [Link]

-

Sinochem Supply Chain. Leading Allicin/Garlicin Supplier In China. [Link]

-

go4WorldBusiness. Allicin Wholesale Suppliers, Manufacturers & Distributors. [Link]

-

USDA ARS. Quantitative determination of allicin in garlic: supercritical fluid extraction and standard addition of alliin. [Link]

-

Bacharach, E., & Gurevitch, J. (2016). The Effects of Allicin, a Reactive Sulfur Species from Garlic, on a Selection of Mammalian Cell Lines. Antioxidants, 6(1), 2. [Link]##

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity deuterated allicin (Allicin-d10), a critical internal standard for advanced analytical and pharmacokinetic studies. Herein, we explore the significance of Allicin-d10 in research, detail the specifications of commercially available sources, and offer guidance on selecting the appropriate material for your experimental needs.

The Indispensable Role of Allicin-d10 in Modern Research

Allicin, a reactive organosulfur compound derived from garlic (Allium sativum), is renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cardioprotective properties.[1][2][3] However, the inherent instability and reactivity of allicin present significant challenges for its accurate quantification in complex biological matrices.[4]

This is where deuterated allicin (Allicin-d10) becomes an invaluable tool. As a stable isotope-labeled (SIL) internal standard, Allicin-d10 exhibits nearly identical chemical and physical properties to its unlabeled counterpart.[5] This allows it to be spiked into samples at a known concentration, co-eluting with the endogenous allicin during chromatographic separation and co-ionizing during mass spectrometric detection. The distinct mass difference between Allicin-d10 and native allicin enables precise and accurate quantification, effectively compensating for matrix effects and variations in sample preparation and instrument response.[6] This makes high-purity Allicin-d10 essential for:

-

Pharmacokinetic (PK) and Bioavailability Studies: Accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of allicin and its metabolites.

-

Metabolic Research: Elucidating the metabolic pathways of allicin in biological systems.

-

Therapeutic Drug Monitoring (TDM): Ensuring precise dosing and monitoring of potential allicin-based therapeutics.[6]

-

Food Science and Nutraceutical Analysis: Quantifying allicin content in garlic-based products and supplements.

Commercial Suppliers of High-Purity Allicin-d10

A comprehensive survey of the market has identified several key suppliers of high-purity Allicin-d10 for research purposes. The following table summarizes their product offerings and available technical specifications.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity | Formulation | Storage |

| Veeprho Pharmaceuticals | Allicin-D10 | DVE0073 | Information not publicly available; request quote for details. | Information not publicly available; request quote for details. | Neat (assumed) | Information not publicly available; request quote for details. |

| Santa Cruz Biotechnology, Inc. | Allicin-d10 | sc-219495 | Information not publicly available; refer to Certificate of Analysis.[7] | Information not publicly available; refer to Certificate of Analysis.[7] | Neat (assumed) | Information not publicly available; refer to Certificate of Analysis.[7] |

| LGC Standards (distributor for Toronto Research Chemicals) | Allicin (90%)-d10 | TRC-A543502 | ~90% | Information not publicly available. | Neat (assumed) | Information not publicly available. |

Note: The information provided in this table is based on publicly available data from the suppliers' websites. For the most accurate and up-to-date specifications, including lot-specific purity and isotopic enrichment, it is imperative to request a Certificate of Analysis (CoA) from the respective supplier.

Selecting a High-Purity Allicin-d10 Supplier: A Researcher's Checklist

The selection of a suitable Allicin-d10 supplier is a critical step that can significantly impact the reliability and reproducibility of experimental data. The following checklist outlines key considerations for researchers and drug development professionals:

Purity and Isotopic Enrichment: The Cornerstones of Accuracy

-

Chemical Purity: This refers to the percentage of the desired compound (Allicin-d10) in the product, exclusive of any isotopic variants or other chemical impurities. Look for suppliers that provide a high chemical purity, ideally ≥98%, as confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the labeled isotope (deuterium) at the designated positions within the molecule. For Allicin-d10, a high isotopic purity (e.g., >99 atom % D) is crucial to minimize any potential interference from partially labeled or unlabeled species, which could compromise the accuracy of quantification.

The Importance of Comprehensive Documentation: Certificate of Analysis (CoA)

A detailed Certificate of Analysis is a non-negotiable requirement when procuring a high-purity analytical standard. A comprehensive CoA should include:

-

Compound Identity Confirmation: Data from techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to confirm the chemical structure of Allicin-d10.

-

Chemical Purity Assessment: A chromatogram (e.g., from HPLC or GC) with the calculated purity value.

-

Isotopic Purity Data: Mass spectrometry data indicating the isotopic distribution and the calculated isotopic enrichment.

-

Lot Number and Date of Analysis: Essential for traceability and quality control.

Formulation and Availability

Consider the formulation of the Allicin-d10 standard. While often supplied as a neat (undiluted) material, some suppliers may offer it as a solution in a specified solvent. The choice of formulation will depend on your specific experimental workflow and the compatibility with your analytical methods. Additionally, confirm the available quantities and typical lead times to ensure a consistent supply for your research needs.

The Synthesis and Purification of Allicin-d10: A Glimpse into the Chemistry

While commercial suppliers typically do not disclose their proprietary synthesis and purification methods, the scientific literature provides insights into the general approaches for preparing deuterated allicin. The synthesis of Allicin-d10 is a multi-step process that requires careful control of reaction conditions to achieve high isotopic enrichment and chemical purity.

A common synthetic route involves the oxidation of deuterated diallyl disulfide (DADS-d10). The deuterated precursor, DADS-d10, can be synthesized from deuterated allyl bromide.

Figure 1. A generalized synthetic pathway for Allicin-d10.

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. This is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Quality Control of Allicin-d10

Upon receiving a new batch of Allicin-d10, it is prudent to perform in-house quality control to verify its identity and purity.

Objective: To confirm the identity and assess the purity of a commercial Allicin-d10 standard.

Materials:

-

Allicin-d10 standard

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

HPLC system with a C18 column

-

Appropriate deuterated and non-deuterated solvents (e.g., acetonitrile, water, methanol)

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the Allicin-d10 standard.

-

Dissolve it in a suitable solvent (e.g., deuterated methanol) to a known concentration.

-

Prepare a series of dilutions for analysis.

-

-

Mass Spectrometry Analysis:

-

Infuse a diluted sample directly into the mass spectrometer or analyze via LC-MS.

-

Acquire a high-resolution mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ or other appropriate molecular ion corresponding to the exact mass of Allicin-d10 (C₆D₁₀OS₂).

-

Analyze the isotopic pattern to confirm the level of deuterium incorporation.

-

-

-

HPLC-UV Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Run a gradient elution method suitable for the separation of allicin and related compounds.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~254 nm).

-

Data Analysis:

-

Determine the retention time of the main peak and compare it to any available reference data.

-

Calculate the chemical purity by integrating the peak area of Allicin-d10 relative to the total area of all peaks in the chromatogram.

-

-

Figure 2. A typical workflow for the quality control of a new Allicin-d10 standard.

Conclusion

High-purity Allicin-d10 is an indispensable tool for researchers engaged in the study of allicin's pharmacology, metabolism, and quantification. The selection of a reliable commercial supplier that provides comprehensive documentation and a high-quality product is paramount to the success of these research endeavors. By carefully evaluating the chemical and isotopic purity, and by performing in-house quality control, researchers can ensure the accuracy and reliability of their experimental results, ultimately advancing our understanding of this potent natural compound.

References

-

Veeprho Pharmaceuticals. Allicin-D10. [Link]

-

Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2014). Allicin: chemistry and biological properties. Molecules, 19(8), 12591–12618. [Link]

-

Martins, N., Petropoulos, S., & Ferreira, I. C. F. R. (2016). Chemical composition and bioactive compounds of garlic (Allium sativum L.) as affected by processing. Food Chemistry, 201, 1-11.

-

Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.

-

Lawson, L. D., & Hunsaker, S. M. (2018). Allicin Bioavailability and Bioequivalence from Garlic Supplements and Garlic Foods. Nutrients, 10(7), 812. [Link]

-

PubChem. Allicin-d10. [Link]

-

Bacharach, E., & Gurevitch, J. (2016). The Effects of Allicin, a Reactive Sulfur Species from Garlic, on a Selection of Mammalian Cell Lines. Antioxidants, 6(1), 2. [Link]

-

Lachmann, G., Lorenz, D., Radeck, W., & Steiper, M. (1994). [The pharmacokinetics of the S35 labeled labeled garlic constituents alliin, allicin and vinyldithiine]. Arzneimittel-Forschung, 44(6), 734–743.

-

Allicin Pharm. Garlic Extract Allicin Manufacture, Supplier, Vender. [Link]

-

Leontiev, R., Hohaus, N., Jacob, C., Gruhlke, M. C., & Slusarenko, A. J. (2018). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules, 23(5), 1047. [Link]

-

Block, E., Dane, A. J., Thomas, S., & Lin, J. (2017). Allicin: The Odor of Freshly Crushed Garlic. Journal of Chemical Education, 94(9), 1331–1335.

-

Ilić, D. P., Nikolić, V. D., Nikolić, L. B., Stanković, M. Z., Stanojević, L. P., & Cakić, M. D. (2011). Allicin and related compounds: biosynthesis, synthesis and pharmacological activity. Phytotherapy Research, 25(11), 1579–1588.

-

Block, E. (1985). The chemistry of garlic and onions. Scientific American, 252(3), 114–119.

-

Cavallito, C. J., & Bailey, J. H. (1944). Allicin, the antibacterial principle of Allium sativum. I. Isolation, physical properties and antibacterial action. Journal of the American Chemical Society, 66(11), 1950–1951. [Link]

-

Sharifi-Rad, J., Catalkaya, G., Yilmaz, Y. B., & Çolak, M. (2020). Allicin, an Antioxidant and Neuroprotective Agent, Ameliorates Cognitive Impairment. Molecules, 25(24), 5897. [Link]

-

Shang, A., Cao, S., Xu, X., Gan, R., Tang, G., Kuang, W., ... & Li, H. (2019). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Foods, 8(7), 246. [Link]

-

American Chemical Society. (2024, October 7). Allicin. [Link]

-

Ginter, E., & Simko, V. (2016). Garlic (Allium sativum L.) and its products in prevention of cardiovascular diseases. Bratislavske lekarske listy, 117(9), 513–518.

-

Block, E., & Calvey, E. M. (1988). The chemistry of garlic and onions. Journal of Chemical Education, 65(8), 684.

-

PubChem. Allicin. [Link]

-

González-Ramírez, M., & Pedraza-Chaverri, J. (2022). Allicin on Cardiovascular Diseases. Encyclopedia.pub. [Link]

-

eBay. 180,000 mcg Stabilized Allicin Capsules - Vegetarian, Gluten-Free Formula.

-

NatureWise. Allicin Garlic Tablets. [Link]

-

Biogenique. Garlic Allicin. [Link]

-

Gruhlke, M. C., & Slusarenko, A. J. (2012). The biology of garlic. The Plant Journal, 72(5), 713–724.

-

Cima Science. Garlic Extract Supplier, Allicin & Alliin Powder. [Link]

-

Sinochem Supply Chain. Leading Allicin/Garlicin Supplier In China. [Link]

-

go4WorldBusiness. Allicin Wholesale Suppliers, Manufacturers & Distributors. [Link]

-

USDA ARS. Quantitative determination of allicin in garlic: supercritical fluid extraction and standard addition of alliin. [Link]

-

Bacharach, E., & Gurevitch, J. (2016). The Effects of Allicin, a Reactive Sulfur Species from Garlic, on a Selection of Mammalian Cell Lines. Antioxidants, 6(1), 2. [Link]

Sources

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Allicin-Rich Garlic Preparations: Emphasis on Clinical Evidence toward Upcoming Drugs Formulation [mdpi.com]

- 3. Allicin, an Antioxidant and Neuroprotective Agent, Ameliorates Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. altascientific.cn [altascientific.cn]

- 6. veeprho.com [veeprho.com]

- 7. scbt.com [scbt.com]

Technical Whitepaper: Allicin-d10 as a Bioanalytical Internal Standard

Executive Summary

This technical guide addresses the critical instability of Allicin (diallyl thiosulfinate) in bioanalytical workflows by establishing Allicin-d10 as the requisite Internal Standard (IS). Due to the rapid degradation of allicin into vinyldithiins and ajoene, label-free quantification or the use of structural analogues (e.g., ethyl paraben) fails to correct for matrix-induced degradation and ionization suppression in LC-MS/MS. This document details the physicochemical properties, synthesis logic, and a self-validating "cold-chain" analytical protocol for Allicin-d10.

Part 1: Physicochemical Identity & Properties

Allicin-d10 is the fully deuterated isotopologue of allicin, where all ten hydrogen atoms are substituted with deuterium (

Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | Allicin-d10 | Synonyms: 2-Propene-1-sulfinothioic acid S-2-propenyl ester-d10 |

| Molecular Formula | C | Carbon-12 backbone; Deuterium substitution |

| Molecular Weight | 172.33 g/mol | Unlabeled Allicin is 162.27 g/mol |

| CAS Number | N/A (Use Parent: 539-86-6) | Procurement Note:[1][2] No unique global CAS exists for the d10 isotopologue. Suppliers use the parent CAS with "d10" notation or catalog IDs (e.g., TRC-A543502). |

| Solubility | Methanol, Ethyl Acetate, DCM | Critical: Irreversibly degrades in water/protic solvents at RT. |

| Appearance | Colorless to pale yellow oil | Pungent garlic odor (characteristic of thiosulfinates). |

Structural Configuration

The molecule consists of two deuterated allyl groups bonded to a thiosulfinate core. The S-S bond is the site of instability.

SMILES (Isotopic): [2H]C([2H])=C([2H])C([2H])([2H])S(=O)SC([2H])([2H])C([2H])=C([2H])[2H]

Part 2: Synthesis & Production Logic

Commercial availability of Allicin-d10 is sporadic due to its half-life. Laboratory synthesis is often required for fresh standards. The most reliable route is the oxidation of Diallyl Disulfide-d10 (DADS-d10) .

Reaction Mechanism

The synthesis mimics the biological pathway but utilizes chemical oxidants. The precursor, DADS-d10, is oxidized using peracetic acid (generated in situ from acetic acid and hydrogen peroxide) or m-Chloroperbenzoic acid (mCPBA).

Why this route?

-

Atom Economy: Preserves the deuterated allyl groups.

-

Selectivity: Controlled oxidation at 0°C prevents over-oxidation to sulfones.

Synthesis Workflow Diagram

Figure 1: Chemical synthesis pathway of Allicin-d10 via controlled oxidation of deuterated diallyl disulfide.

Part 3: Analytical Methodology (LC-MS/MS)

The following protocol is designed for plasma or tissue homogenate analysis. It employs a "Self-Validating" design: the Internal Standard (Allicin-d10) undergoes the same extraction stress as the analyte, automatically correcting for degradation losses.

The "Cold Chain" Extraction Protocol

Principle: Allicin degradation follows first-order kinetics dependent on temperature. All steps must be performed at 4°C or on ice .

-

Sample Thawing: Thaw plasma samples on wet ice.

-

IS Addition: Add 10 µL of Allicin-d10 working solution (1 µg/mL in cold Methanol) to 100 µL plasma. Vortex briefly (5s).

-

Protein Precipitation: Add 300 µL cold Methanol (-20°C).

-

Note: Do not use Acetonitrile if possible; Methanol provides better stability for thiosulfinates in this matrix.

-

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer to pre-chilled autosampler vials.

-

Injection: Immediate injection or storage at -80°C. Autosampler must be set to 4°C.

LC-MS/MS Parameters

-

Ionization: ESI Positive Mode (ESI+).

-

Adducts: Allicin readily forms

and

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Allicin (Native) | 163.1 | 73.0 (Allyl-S) | 20 | 15 |

| Allicin-d10 (IS) | 173.1 | 78.0 (Allyl-d5-S) | 20 | 15 |

Note: The transition 163->73 represents the cleavage of the S-S bond yielding the thio-allyl fragment. For d10, this shifts to ~78.

Analytical Workflow Diagram

Figure 2: Cryogenic extraction and LC-MS/MS workflow utilizing Allicin-d10 for error correction.

Part 4: Stability & Handling (The "Self-Validating" System)

The trustworthiness of your data relies entirely on the integrity of the Allicin-d10 standard.

Storage[3]

-

Neat Standard: Store at -80°C. Stable for ~6 months.

-

In Solution: Methanol stock solutions are stable for <1 week at -80°C. Never store in water.

Quality Control Check

Before running a batch, inject the Allicin-d10 standard alone.

-

Pass: Single peak at expected RT.

-

Fail: Presence of secondary peaks (Vinyldithiins).

-

Mechanism:[3][4][5][6] If the d10 standard shows degradation products, the native allicin in your samples has likely also degraded. The assay is invalid.

References

-

Lawson, L. D., & Wang, Z. J. (2001). Low-Allicin Garlic Products: Exemption from Certain Regulations? Journal of Agricultural and Food Chemistry. [Link]

-

Ilic, D. P., et al. (2015). Rapid and simple analysis of allicin in Allium species by LC-CIS-MS/MS.[7] ResearchGate. [Link]

-

PubChem. Allicin-d10 Compound Summary. National Library of Medicine. [Link]

Sources

Foreword: The Imperative for Isotopically Labeled Allicin in Advanced Research

An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Allicin-d10

Allicin (diallyl thiosulfinate), the primary bioactive organosulfur compound derived from garlic, is a molecule of immense interest for its broad-spectrum antimicrobial, cardioprotective, and anti-cancer properties[1][2][3][4]. However, its high reactivity and inherent instability present significant challenges for pharmacokinetic, metabolic, and mechanistic studies[5][6][7]. To overcome these analytical hurdles, stable isotope labeling serves as an indispensable tool. Allicin-d10, in which the ten hydrogen atoms of the two allyl groups are replaced with deuterium, provides an ideal internal standard for quantitative mass spectrometry, enabling precise tracking and quantification in complex biological matrices. This guide offers a comprehensive technical overview of the synthesis, purification, and rigorous analysis required to ensure the high isotopic enrichment and chemical purity of Allicin-d10, empowering researchers to generate robust and reliable data.

Part 1: Synthesis of Allicin-d10 - A Controlled Oxidation Pathway

The synthesis of Allicin-d10 is predicated on the well-established oxidation of its corresponding disulfide, diallyl disulfide (DADS)[8][9]. The critical distinction lies in the starting material: diallyl-d10 disulfide. The entire synthetic workflow is designed to maximize yield and purity while minimizing degradation.

Acquiring the Deuterated Precursor: Diallyl-d10 Disulfide

The synthesis begins with a fully deuterated allyl precursor, typically Allyl-d5 Bromide. This starting material is paramount, as the isotopic integrity of the final product is wholly dependent on the enrichment of this initial building block. The synthesis of DADS-d10 proceeds via a standard nucleophilic substitution reaction with a sulfur source, such as sodium disulfide, which itself can be readily prepared from sodium sulfide and elemental sulfur.

The Oxidation Reaction: From Disulfide to Thiosulfinate

The core of the synthesis is the controlled oxidation of one of the sulfur atoms in DADS-d10. While several oxidizing agents can be used, a mixture of hydrogen peroxide and a carboxylic acid catalyst (e.g., acetic or formic acid) provides a clean and efficient route[8][10][11].

Causality of Experimental Choices:

-

Catalyst Selection: Formic acid is often preferred over acetic acid as it can catalyze the reaction at lower temperatures (e.g., 0 °C), which is crucial for preserving the thermally labile allicin product. This choice minimizes the formation of degradation byproducts[10].

-

Temperature Control: Maintaining the reaction at 0 °C is non-negotiable. Allicin begins to decompose rapidly at temperatures above ambient[5][12]. An ice bath is essential throughout the addition of the oxidizing agent and for the duration of the reaction.

-

Stoichiometry: A slight excess of the oxidizing agent is used to drive the reaction to completion. However, a large excess must be avoided to prevent over-oxidation to the corresponding sulfone, which is a common impurity. The reaction progress is monitored to determine the optimal endpoint.

Experimental Protocol: Synthesis of Allicin-d10

-

Pre-reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diallyl-d10 disulfide (1 equivalent) in formic acid (approx. 2.5 mL per gram of DADS-d10). Cool the flask in an ice bath to 0 °C and stir for 5 minutes.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (approx. 1.5 equivalents) to the stirred solution dropwise, ensuring the temperature does not rise above 5 °C.

-

Reaction: Continue stirring the mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or a micro-scale HPLC analysis every 30-60 minutes. The reaction is typically complete within 2-4 hours[10].

-

Quenching: Once the starting material is consumed, quench the reaction by adding a significant volume (e.g., 25 mL) of cold deionized water. This step stops the oxidation and begins the extraction process.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the Allicin-d10 into an organic solvent like dichloromethane (DCM) or diethyl ether. Perform this extraction three times with cold solvent to maximize recovery.

-

Solvent Removal: Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator. Crucially, the water bath temperature must not exceed 25 °C to prevent product degradation[5]. The resulting product is a pale yellow oil.

Synthesis Workflow Diagram

Caption: Synthetic route from deuterated precursor to crude Allicin-d10.

Part 2: Purification - Isolating for Integrity

Due to the presence of unreacted starting material, byproducts, and degradation products, a robust purification strategy is essential. Semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity Allicin-d10[13][14][15].

Trustworthiness Through Self-Validation: The purification protocol itself acts as a validation step. A sharp, symmetrical peak corresponding to the mass-verified Allicin-d10 fraction in the analytical chromatogram of the purified material confirms the success of the separation.

Experimental Protocol: Semi-Preparative HPLC Purification

-

System Preparation: Use a semi-preparative HPLC system equipped with a C18 column and a UV detector set to 240-254 nm, the characteristic absorbance range for allicin[16][17].

-

Mobile Phase: A simple isocratic or gradient system of methanol and water is effective. A typical starting point is 50:50 (v/v) methanol:water[13]. The mobile phase should be chilled to maintain the column and sample at a low temperature.

-

Sample Preparation: Dissolve the crude Allicin-d10 oil in a small volume of the mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the major peak, which should elute at a predictable retention time based on analytical runs. Collection tubes should be kept on ice.

-

Post-Purification: Pool the allicin-containing fractions. As allicin is more stable in aqueous solutions than in pure organic solvent, a subsequent extraction into a volatile organic solvent like diethyl ether may be performed for concentration[13].

-

Final Product: After careful removal of the solvent under reduced pressure at low temperature, the purified Allicin-d10 is obtained. It should be stored at -80 °C in a dilute solution to maximize stability[1].

Part 3: The Analytical Triad - Assessing Purity and Isotopic Enrichment

A multi-faceted analytical approach is required to authoritatively determine both the chemical purity and the isotopic enrichment of the final Allicin-d10 product. This triad consists of HPLC-UV, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for Allicin-d10 validation.

Chemical Purity via HPLC-UV

This technique quantifies the chemical purity of the sample by separating Allicin-d10 from any non-deuterated impurities or degradation products.

-

Methodology: An analytical C18 column is used with a mobile phase such as 50:50 methanol:water at a flow rate of 0.5-1.0 mL/min[13][16]. Detection at 254 nm provides excellent sensitivity.

-

Data Interpretation: The purity is calculated based on the relative area of the allicin peak compared to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak, with a purity level of ≥98% being the target for use as an internal standard.

| Parameter | Typical Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic Methanol:Water (50:50, v/v) |

| Flow Rate | 0.5 mL/min[16] |

| Detection | 254 nm[16] |

| Injection Vol. | 20 µL |

| Expected RT | Dependent on exact system, but consistent and sharp |

| Table 1: Representative HPLC-UV Conditions for Allicin Purity Analysis. |

Isotopic Enrichment via High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining isotopic enrichment. It provides the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation of isotopologues.

-

Methodology: The sample can be introduced via direct infusion or by LC-MS. Electrospray ionization (ESI) in positive mode is typically used. The high resolution of an Orbitrap or FT-ICR mass spectrometer is essential to resolve the deuterated species from any potential isobaric interferences[18]. The protonated molecular ion [M+H]⁺ is monitored. For allicin, the unlabeled [M+H]⁺ is m/z 163.033. For Allicin-d10, the expected [M+H]⁺ is m/z 173.095.

-

Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to different isotopologues (d10, d9, d8, etc.). The isotopic enrichment is calculated from the relative intensities of these peaks.

Isotopic Enrichment Calculation: The percentage of isotopic enrichment is calculated as follows: Enrichment (%) = [ (Sum of intensities of deuterated species) / (Total intensity of all isotopic species) ] * 100

| Isotopologue | Theoretical m/z ([M+H]⁺) | Expected Intensity (for 99% enrichment) |

| Allicin (d0) | 163.033 | Very Low / Absent |

| ... | ... | ... |

| Allicin-d8 | 171.083 | Low |

| Allicin-d9 | 172.089 | Low-Medium |

| Allicin-d10 | 173.095 | Major Peak |

| Table 2: Theoretical m/z Values and Expected Distribution for High-Enrichment Allicin-d10. |

Structural Confirmation and Site-Specific Labeling via NMR

NMR spectroscopy provides ultimate confirmation of the deuterium incorporation at the correct molecular positions.

-

¹H NMR: This is the most direct method to assess deuteration. For a fully deuterated Allicin-d10 sample, the complex multiplet signals corresponding to the allyl protons in an unlabeled allicin spectrum should be almost entirely absent. The only visible signals should be from any residual, non-deuterated allicin (e.g., CHD groups) and the solvent. The degree of deuteration can be quantified by integrating the residual proton signals against an internal standard.

-

¹³C NMR: The ¹³C spectrum will confirm the integrity of the carbon backbone. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly less intense than in the proton-decoupled spectrum of unlabeled allicin.

Conclusion

The successful production and validation of Allicin-d10 is a rigorous, multi-step process that demands careful execution and sophisticated analytical characterization. From the selection of a highly enriched deuterated precursor to controlled low-temperature synthesis and purification, every step is critical for the final quality of the material. The analytical triad of HPLC-UV, HRMS, and NMR provides a self-validating system that ensures both the chemical purity and the isotopic integrity of Allicin-d10. By adhering to these principles and protocols, researchers can confidently employ this invaluable tool to advance our understanding of allicin's complex pharmacology and unlock its full therapeutic potential.

References

-

Suciu, A. et al. (2014). evaluation of allicin stability in lyophilized aqueous garlic extract for new pharmaceutical. CABI Digital Library. Available at: [Link]

-

Fujisawa, H. et al. (2008). Biological and Chemical Stability of Garlic-Derived Allicin. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Fujisawa, H. et al. (2008). Biological and chemical stability of garlic-derived allicin. PubMed. Available at: [Link]

-

Wang, H. et al. (2022). Evaluate the stability of synthesized allicin and its reactivity with endogenous compounds in garlic. ResearchGate. Available at: [Link]

-

Chong, K. et al. (2014). Investigation of Allicin Stability in Aqueous Garlic Extract by High Performance Liquid Chromatography Method. SciSpace. Available at: [Link]

-

Iberl, B. et al. (1990). Quantitative Determination of Allicin and Alliin from Garlic by HPLC. PubMed. Available at: [Link]

-

Iberl, B. et al. (1990). Allicin Characterization and its Determination by HPLC. Planta Medica. Available at: [Link]

-

Roy, J. et al. (2015). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Research. Available at: [Link]

-

Apawu, A. (2009). Reversed-Phase HPLC Determination of Alliin in Diverse Varieties of Fresh Garlic and Commercial Garlic Products. Digital Commons @ East Tennessee State University. Available at: [Link]

-

Can, Z. et al. (2020). Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. Semantic Scholar. Available at: [Link]

-

Borlinghaus, J. et al. (2014). Allicin: Chemistry and Biological Properties. Molecules. Available at: [Link]

-

Kumar, S. et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ALLICIN. International Journal of Pharmacy & Therapeutics. Available at: [Link]

-

Arzanlou, M. et al. (2015). Purification of Allicin From Garlic Extract Using Semi-Preparative High Performance Liquid Chromatography. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]

-

Albrecht, F. et al. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules. Available at: [Link]

-

Ilić, D. et al. (2012). Transformation of Synthetic Allicin: The Influence of Ultrasound, Microwaves, Different Solvents and Temperatures, and the Products Isolation. Molecules. Available at: [Link]

-

Albrecht, F. et al. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. PMC. Available at: [Link]

-

Gholami, M. et al. (2023). Extraction, Identification and Evaluation of Biological Activities of Allicin Extracted from Garlic Using Liquid Chromatography and Mass Spectrometry. Biological and Molecular Chemistry. Available at: [Link]

-

Arzanlou, M. et al. (2016). Purification of Allicin From Garlic Extract Using Semi-Preparative High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

Wang, H. et al. (2022). Evaluate the stability of synthesized allicin and its reactivity with endogenous compounds in garlic. Nature.com. Available at: [Link]

-

Arnault, I. et al. (2003). High-performance ion-pair chromatography method for simultaneous analysis of alliin, deoxyalliin, allicin and dipeptide precursors in garlic products using multiple mass spectrometry and UV detection. Agritrop. Available at: [Link]

-

Arzanlou, M. et al. (2015). Purification of Allicin From Garlic Extract Using Semi-Preparative High Performance Liquid Chromatography. SciSpace. Available at: [Link]

-

Calvey, E. M. et al. (1994). Supercritical fluid chromatography of garlic (Allium sativum) extracts with mass spectrometric identification of allicin. PubMed. Available at: [Link]

-

Ilić, D. P. et al. (2004). Mechanism and kinetics of synthesis of allicin. PubMed. Available at: [Link]

-

Ilić, D. et al. (2011). ALLICIN AND RELATED COMPOUNDS: BIOSYNTHESIS, SYNTHESIS AND PHARMACOLOGICAL ACTIVITY. Semantic Scholar. Available at: [Link]

-

Shang, A. et al. (2023). Mini-review: The health benefits and applications of allicin. Frontiers in Pharmacology. Available at: [Link]

-

Koch, H. P. & Lawson, L. D. (Eds.). (1996). Garlic: The Science and Therapeutic Application of Allium sativum L. and Related Species. Williams & Wilkins. Available at: [Link]

-

Wikipedia. (2023). Alliin. Available at: [Link]

-

Albrecht, F. et al. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. Semantic Scholar. Available at: [Link]

-

De la Cruz, J. F. B. et al. (2021). Small in size, big on taste: metabolomics analysis of flavor compounds from Philippine garlic. Applied Biological Chemistry. Available at: [Link]

-

Shang, A. et al. (2023). Mini-review: The health benefits and applications of allicin. Frontiers. Available at: [Link]

-

Lee, J. et al. (n.d.). HPLC-MTT assay: anti-cancer activity of aqueous garlic extract is from allicin. UIC Indigo. Available at: [Link]

-

Ezhilvalavan, S. & Ariff, T. (2024). Identification of Allicin (from fresh garlic) using ASAP (Atmospheric Solids Analysis Probe) Technique with a Compact Mass Spectrometer. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Ren, Y. et al. (2019). Therapeutic Potential of Allicin-Rich Garlic Preparations: Emphasis on Clinical Evidence toward Upcoming Drugs Formulation. Pharmaceutics. Available at: [Link]

-

Meshram, P. et al. (2020). Determination and Estimation of Allicin in Allium sativum. Jemds.com. Available at: [Link]

-

Farias, F. O. et al. (2016). (PDF) Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction: Quantitative Determination of Allicin in Garlic Samples. ResearchGate. Available at: [Link]

-

Oboh, G. et al. (2024). Chemical analysis of Alliin-Rich Allium sativum (Garlic) extract and its safety evaluation in Drosophila melanogaster. Heliyon. Available at: [Link]

-

Anonymous. (2025). Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extracts and their antibacterial activity. Cuestiones de Fisioterapia. Available at: [Link]

-

Schreeb, K. et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual-Tracer Approaches. PubMed. Available at: [Link]

-

U.S. Department of Energy Office of Science. (2013). Domestic Stable Isotope Enrichment Initiative at Oak Ridge National Laboratory (ORNL). Available at: [Link]

Sources

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini-review: The health benefits and applications of allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mini-review: The health benefits and applications of allicin [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. An Optimized Facile Procedure to Synthesize and Purify Allicin [mdpi.com]

- 9. Mechanism and kinetics of synthesis of allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Optimized Facile Procedure to Synthesize and Purify Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. scispace.com [scispace.com]

- 13. brieflands.com [brieflands.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Allicin-d10: Advanced Safety, Handling, and Analytical Workflows

Executive Summary

Allicin (diallyl thiosulfinate) is the primary bioactive organosulfur compound generated when garlic (Allium sativum) is crushed. In modern pharmacokinetic and agricultural research, Allicin-d10 serves as a critical stable isotope-labeled internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) and NMR applications. However, the exact structural features that give allicin its potent antimicrobial and antioxidant properties—namely, its highly reactive thiosulfinate group—also make it notoriously difficult to handle.

This whitepaper provides an in-depth, mechanistic guide to the safety, storage, and experimental handling of Allicin-d10. By understanding the chemical causality behind its instability, researchers can implement self-validating protocols that prevent degradation and ensure absolute quantitative accuracy.

The Chemical Causality of Instability

To handle Allicin-d10 effectively, one must first understand why it degrades. Allicin is not a stable end-product; it is a transient, reactive sulfur species. The molecule undergoes rapid first-order degradation kinetics when exposed to heat, alkaline environments, or specific solvents[1].

Because of its high reactivity and low thermal stability, it is virtually impossible to obtain or store pure allicin without trace contamination from its secondary degradation products[2]. Under thermal stress or basic conditions, the thiosulfinate bond cleaves, leading to a complex reaction cascade that produces allyl sulfenic acid intermediates. These intermediates rapidly condense or disproportionate into stable polysulfides such as diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene[3].

Furthermore, the stability of the thiosulfinate group is highly pH-dependent. Experimental data confirms that allicin exhibits maximum stability in mildly acidic environments (pH 2.0 to 5.8), whereas alkaline conditions (pH 8.0 to 9.0) rapidly accelerate its decomposition[4].

Caption: Allicin-d10 thermal and pH-dependent degradation pathways.

Safety Profile and Laboratory Handling

Allicin-d10 retains the exact biochemical reactivity of its non-deuterated counterpart. It readily reacts with low molecular weight thiols (such as glutathione) and thiol groups on proteins[2][3].

Key Safety Precautions:

-

Sensitization and Irritation: Allicin is a known skin sensitizer and a severe eye irritant. Direct contact will cause contact dermatitis.

-

Volatility: It is highly volatile with a pungent, lachrymatory odor.

-

Handling Directives: All handling of concentrated Allicin-d10 isolates must be performed inside a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloving is recommended during stock preparation), protective eyewear, and a lab coat.

Storage Guidelines: Arresting Kinetic Degradation

The most common point of failure in organosulfur quantification is improper storage of the internal standard. Pure Allicin-d10 cannot be stored at room temperature. To arrest its first-order degradation kinetics, thermal energy must be removed from the system, and the pH must be tightly controlled.